5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a furan ring and an ethoxy group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a furan derivative with an ethoxy-substituted amine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol, methanol, or dichloromethane.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often employed.
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: The ethoxy group or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole
- 5-Ethoxy-3-(thiophen-2-yl)-3,4-dihydro-2H-pyrrole
- 5-Ethoxy-3-(pyridin-2-yl)-3,4-dihydro-2H-pyrrole
Uniqueness
5-Ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
CAS No. |
88221-21-0 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-ethoxy-3-(furan-2-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C10H13NO2/c1-2-12-10-6-8(7-11-10)9-4-3-5-13-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
MVJNYNFWDKCRJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCC(C1)C2=CC=CO2 |
Origin of Product |
United States |
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